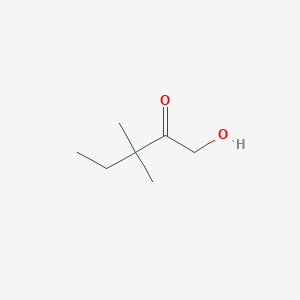
1-Hydroxy-3,3-dimethylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3,3-dimethylpentan-2-one is an organic compound with the molecular formula C7H14O2 It is a ketone with a hydroxyl group attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,3-dimethylpentan-2-one can be synthesized through several methods. One common method involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol, which is then oxidized to form this compound . Another method involves the reaction of formaldehyde with diethyl ketone in the presence of water and a basic component .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-3,3-dimethylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products:
Oxidation: The major product is 3,3-dimethylpentane-2,4-dione.
Reduction: The major product is 3,3-dimethylpentan-2-ol.
Substitution: The products vary depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Hydroxy-3,3-dimethylpentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3,3-dimethylpentan-2-one involves its interaction with molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions. For example, in photolysis reactions, the compound undergoes radical reactions leading to the formation of various products .
Comparación Con Compuestos Similares
3,3-Dimethylpentan-2-ol: This compound is structurally similar but lacks the hydroxyl group on the second carbon.
3,3-Dimethylpentane: This compound is a hydrocarbon with a similar carbon skeleton but lacks functional groups.
Uniqueness: 1-Hydroxy-3,3-dimethylpentan-2-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
1-hydroxy-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(2,3)6(9)5-8/h8H,4-5H2,1-3H3 |
Clave InChI |
JZWFGEYTWRCIHV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


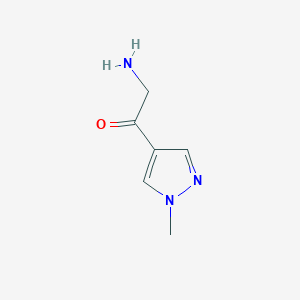
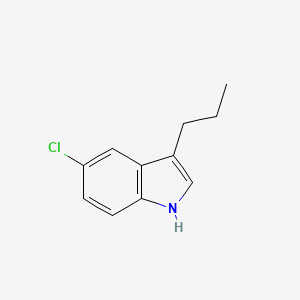
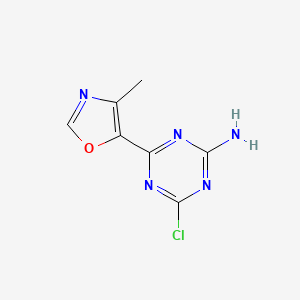
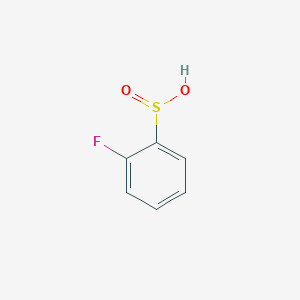
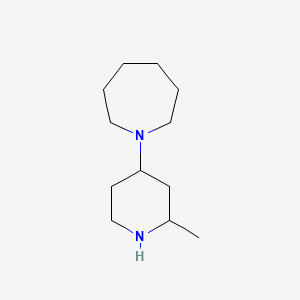

![7,9-Dimethyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13198065.png)
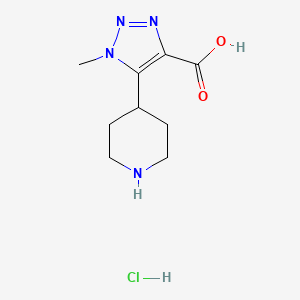
![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
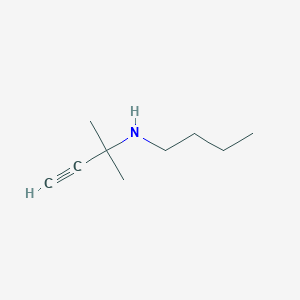
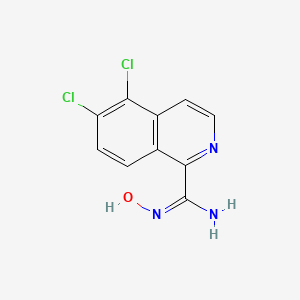
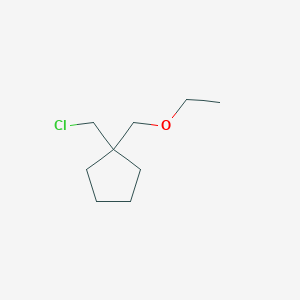
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

